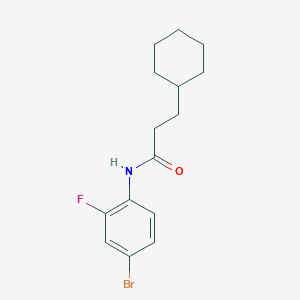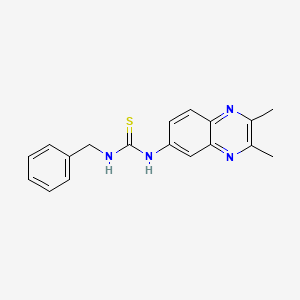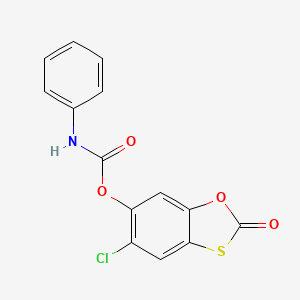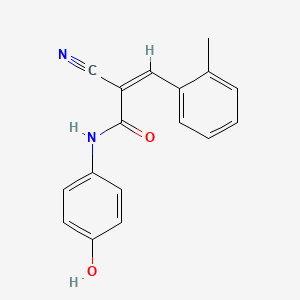
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is also known as CHA and belongs to the family of acrylamides. The purpose of
科学研究应用
2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide has several potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide have been studied extensively. This compound has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. It also has neuroprotective effects and can improve cognitive function.
实验室实验的优点和局限性
One of the significant advantages of using 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide in lab experiments is its high potency and selectivity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the research of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide. One of the significant directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its potential applications. Additionally, further research is needed to explore the toxicity and safety of this compound in various settings.
Conclusion:
In conclusion, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide is a promising compound with several potential applications in scientific research. Its synthesis method is relatively simple, and it possesses several biochemical and physiological effects that make it an attractive candidate for drug development. However, further research is needed to explore its mechanism of action, toxicity, and safety in various settings.
合成方法
The synthesis method for 2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde, 2-methylbenzaldehyde, and malononitrile in the presence of a catalytic amount of piperidine in ethanol. The reaction is carried out at room temperature for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is around 70-80%.
属性
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-4-2-3-5-13(12)10-14(11-18)17(21)19-15-6-8-16(20)9-7-15/h2-10,20H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYNWSUXXXHMEN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5831307.png)
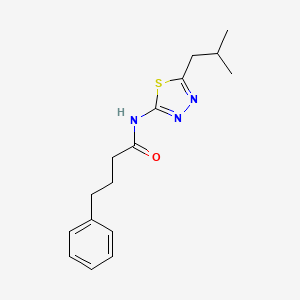
![[4-(1-piperidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5831326.png)

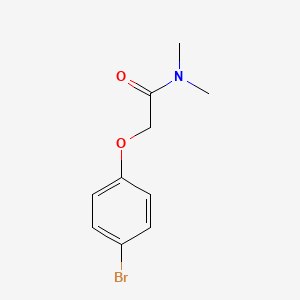
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
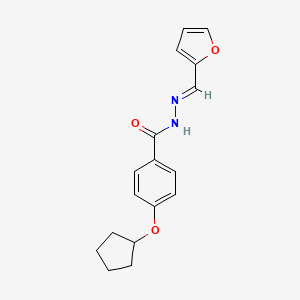

![3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)
